molecular formula C14H22Cl2N2O B13764732 6'-Chloro-2-(diethylamino)-N-methyl-o-acetotoluidide hydrochloride CAS No. 77966-51-9

6'-Chloro-2-(diethylamino)-N-methyl-o-acetotoluidide hydrochloride

Cat. No.: B13764732
CAS No.: 77966-51-9
M. Wt: 305.2 g/mol
InChI Key: UTBLFPVOBAXWQC-UHFFFAOYSA-N
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Description

[2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a chloro group, a dimethylanilino group, and a diethylazanium chloride moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride typically involves the reaction of 2-chloro-N,6-dimethylaniline with diethylazanium chloride under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C to ensure the stability of the intermediate products .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to maintain the desired reaction conditions. The final product is purified using techniques such as recrystallization or chromatography to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro group and dimethylanilino moiety play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2,6-dimethylphenyl)acetamide
  • 2-chloro-2’,6’-dimethylacetanilide
  • N-(2,6-Dimethylphenyl)-2-chloroacetamide
  • N-(2,6-Xylyl)chloroacetamide

Uniqueness

What sets [2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium chloride apart from similar compounds is its unique combination of functional groups, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

77966-51-9

Molecular Formula

C14H22Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

[2-(2-chloro-N,6-dimethylanilino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C14H21ClN2O.ClH/c1-5-17(6-2)10-13(18)16(4)14-11(3)8-7-9-12(14)15;/h7-9H,5-6,10H2,1-4H3;1H

InChI Key

UTBLFPVOBAXWQC-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)N(C)C1=C(C=CC=C1Cl)C.[Cl-]

Origin of Product

United States

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